molecular formula C7H5ClOS B009848 4-Sulfanylbenzoyl chloride CAS No. 110922-46-8

4-Sulfanylbenzoyl chloride

Cat. No. B009848
M. Wt: 172.63 g/mol
InChI Key: PIGPGBJMESGOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Sulfanylbenzoyl chloride, also known as 4-thiobenzoyl chloride, is a chemical compound with the molecular formula C7H5ClOS. It is a colorless liquid that is commonly used in organic synthesis as a reagent for the preparation of thiobenzoyl derivatives.

Scientific Research Applications

4-Sulfanylbenzoyl chloride has a wide range of scientific research applications. It is commonly used in the synthesis of thiobenzoyl derivatives, which have various biological and pharmacological activities. For example, thiobenzoyl derivatives have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism Of Action

The mechanism of action of 4-sulfanylbenzoyl chloride is not well understood. However, it is believed that the compound reacts with thiols in biological systems to form thiobenzoyl derivatives, which then interact with various biomolecules to exert their pharmacological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-sulfanylbenzoyl chloride are largely dependent on the thiobenzoyl derivatives that are formed upon reaction with thiols in biological systems. These derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.

Advantages And Limitations For Lab Experiments

One advantage of using 4-sulfanylbenzoyl chloride in lab experiments is its relatively simple synthesis method. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using 4-sulfanylbenzoyl chloride is its reactivity with thiols, which can make it difficult to control the formation of thiobenzoyl derivatives in biological systems.

Future Directions

There are many potential future directions for research on 4-sulfanylbenzoyl chloride and its derivatives. One area of interest is the development of new synthetic methods for the preparation of thiobenzoyl derivatives. Additionally, further research is needed to elucidate the mechanism of action of these compounds and to identify new biological activities. Finally, the potential therapeutic applications of thiobenzoyl derivatives in various disease states warrant further investigation.

Synthesis Methods

The synthesis of 4-sulfanylbenzoyl chloride can be achieved through the reaction of thiourea with benzoyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate thiourea adduct, which then reacts with benzoyl chloride to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

properties

CAS RN

110922-46-8

Product Name

4-Sulfanylbenzoyl chloride

Molecular Formula

C7H5ClOS

Molecular Weight

172.63 g/mol

IUPAC Name

4-sulfanylbenzoyl chloride

InChI

InChI=1S/C7H5ClOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H

InChI Key

PIGPGBJMESGOTG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S

synonyms

Benzoyl chloride, 4-mercapto- (9CI)

Origin of Product

United States

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